N-(2-aminoethyl)-N-methylcyclohexanamine

Description

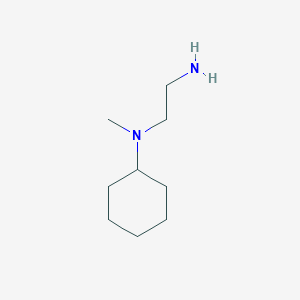

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-cyclohexyl-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZNHTIBNDAHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14256-69-0 | |

| Record name | N-(2-aminoethyl)-N-methylcyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(2-aminoethyl)-N-methylcyclohexanamine" synthesis and properties

An In-depth Technical Guide on the Synthesis and Properties of N-(2-aminoethyl)-N-methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a chemical compound for research purposes only. This document is intended for qualified professionals and does not constitute an endorsement for its use in non-laboratory settings. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

This compound is a diamine featuring a cyclohexyl group and an N-methyl-N-ethylamino substituent. Its structure, combining a lipophilic cycloalkane with two basic nitrogen centers, suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary and secondary amine functionalities offer multiple points for derivatization, making it a candidate for the synthesis of complex molecules, including ligands for metal catalysis, and as a scaffold for novel pharmaceutical agents. This guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and the physicochemical properties of the title compound and its precursors.

Proposed Synthesis: Reductive Amination

The most direct and efficient synthetic route to this compound is the reductive amination of cyclohexanone with N-methylethane-1,2-diamine.[1] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is subsequently reduced in situ to the desired secondary amine.[2] This method is widely favored for its operational simplicity and the use of readily available starting materials.[3]

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a common choice due to its mildness and selectivity for imines over ketones.[2] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, often under slightly acidic conditions to facilitate imine formation.[4]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

The following is a generalized, representative protocol for the synthesis of this compound via reductive amination. Optimization may be required to achieve higher yields.

Materials:

-

Cyclohexanone

-

N-methylethane-1,2-diamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq.) and anhydrous dichloromethane (or DCE).

-

Amine Addition: Add N-methylethane-1,2-diamine (1.0-1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the imine/enamine intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq.) to the stirring mixture in portions. The reaction is often exothermic, and the addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Caption: General experimental workflow for the synthesis.

Physicochemical Properties

Direct experimental data for this compound is limited. The following table summarizes the known properties of the reactants and a structurally related compound, along with estimated properties for the target molecule.

| Property | Cyclohexanone | N-methylethane-1,2-diamine | N-methylcyclohexylamine | This compound |

| CAS Number | 108-94-1 | 109-81-9 | 100-60-7 | 245487-33-6[5] |

| Molecular Formula | C₆H₁₀O | C₃H₁₀N₂[6][7] | C₇H₁₅N[8] | C₉H₂₀N₂[5] |

| Molecular Weight ( g/mol ) | 98.14 | 74.12[6] | 113.20[8][9] | 156.27[5] |

| Appearance | Colorless oily liquid | Colorless to slightly yellow liquid[6] | Colorless to pale yellow liquid[8] | Colorless to pale yellow liquid (Predicted) |

| Boiling Point (°C) | 155.6 | 114-117[6] | 150-160[8] | ~180-200 (Estimated) |

| Density (g/cm³) | 0.947 | 0.850[6] | ~0.85-0.90[8] | ~0.88-0.92 (Estimated) |

| Solubility | Sparingly soluble in water; miscible with organic solvents | Soluble in water and alcohols[5] | Slightly soluble in water; soluble in organic solvents[8] | Soluble in water and polar organic solvents (Predicted) |

| Flash Point (°C) | 44 | ~41 (106 °F)[6] | 45 | N/A |

| Refractive Index (n²⁰/D) | 1.450 | 1.4395[6] | ~1.456 | N/A |

Properties for the target compound are estimated based on its structure and data from related compounds.

Safety and Handling

Hazard Identification:

-

This compound is classified as harmful if swallowed and causes serious eye damage.[10]

-

Based on structurally similar amines, it is expected to be corrosive and may cause severe skin burns.[11] It may also be flammable.[11]

Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mist.[12] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.[11]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gctlc.org [gctlc.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 109-81-9 CAS MSDS (N-METHYLETHYLENEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N-Methylethylenediamine | C3H10N2 | CID 8014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]

- 9. Cyclohexanamine, N-methyl- (CAS 100-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. chemical-label.com [chemical-label.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

In-depth Technical Guide: N-(2-aminoethyl)-N-methylcyclohexanamine (CAS 14256-69-0)

A review of available data for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on N-(2-aminoethyl)-N-methylcyclohexanamine (CAS 14256-69-0) is limited. This guide summarizes the existing data and identifies significant information gaps. The content herein is intended for research and informational purposes only.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 14256-69-0, is a diamine compound featuring a cyclohexyl group, a methyl group, and an ethylamine chain. Its structure suggests potential applications as a building block in organic synthesis, particularly for the development of novel ligands, catalytic agents, and potentially biologically active molecules. However, a comprehensive review of scientific literature and chemical databases reveals a notable scarcity of in-depth technical data for this specific compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14256-69-0 | Sigma-Aldrich, ChemicalBook |

| Molecular Formula | C₉H₂₀N₂ | Sigma-Aldrich[1], ChemicalBook |

| Molecular Weight | 156.27 g/mol | Sigma-Aldrich[1], ChemicalBook |

| Synonyms | N1-Cyclohexyl-N1-methyl-ethane-1,2-diamine | ChemicalBook |

| Appearance | Solid | Sigma-Aldrich[1] |

| Storage Temperature | 2-8°C | ChemicalBook |

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound (the free base) are not currently available in the searched scientific literature. However, a general synthetic route for the related N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride has been described. This suggests a potential pathway for obtaining the free base through a subsequent neutralization step.

A plausible, though unverified, synthetic approach based on established chemical principles could involve the reductive amination of cyclohexanone with N-methylethylenediamine. This would proceed through an imine intermediate, which is then reduced to the final product.

Note: The following diagram illustrates a proposed logical workflow for the synthesis of the parent compound and the documented synthesis of its dihydrochloride salt. This is a conceptual representation and not a detailed experimental protocol.

Caption: Conceptual workflow for the synthesis of the free base and its conversion to the dihydrochloride salt.

Experimental Protocols

No detailed, validated experimental protocols for the synthesis, purification, or analysis of this compound are available in the current body of scientific literature. Researchers interested in working with this compound would need to develop and validate their own methods based on general principles of organic chemistry.

Biological Activity and Signaling Pathways

There is no published research detailing the biological activity of this compound. Consequently, no information exists regarding its potential mechanisms of action, signaling pathway interactions, or toxicological profile. Any investigation into the pharmacological properties of this compound would be novel research.

Spectroscopic Data

A critical gap in the available information is the absence of spectroscopic data (NMR, MS, IR) for this compound. Such data is essential for the unambiguous identification and characterization of the compound. While spectroscopic information for related structures like N-methylcyclohexylamine is available, it cannot be reliably extrapolated to the target molecule.[2][3][4][5]

Safety and Handling

Based on information from chemical suppliers, this compound is classified as a hazardous substance. The provided GHS hazard pictograms indicate that it is corrosive and can cause acute toxicity if swallowed.[1]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS 14256-69-0) is a commercially available chemical for which there is a significant lack of in-depth technical information in the public domain. While basic identifiers and safety information are accessible through supplier databases, crucial data for research and development, including detailed synthesis protocols, biological activity, and spectroscopic characterization, are absent from the peer-reviewed scientific literature. This presents an opportunity for novel research to characterize this compound and explore its potential applications. Professionals in drug development and other scientific fields should be aware of these informational gaps and proceed with the necessary analytical diligence when working with this substance.

References

An In-depth Technical Guide to N-(2-aminoethyl)-N-methylcyclohexanamine: Structure, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine featuring a cyclohexyl and an N-methyl-N-(2-aminoethyl) substituent. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are present in compounds with significant biological activities. This guide provides a comprehensive overview of its chemical structure, proposes a viable synthetic route, and explores its potential biological relevance by examining related compounds. Spectroscopic characterization methods are discussed in the context of expected analytical signatures. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and development.

Chemical Structure and Identification

This compound possesses a tertiary amine attached to a cyclohexane ring and a primary amine at the terminus of an ethyl group. This structure allows for multiple points of interaction, making it an interesting candidate for further investigation.

| Identifier | Value | Reference |

| IUPAC Name | N'-(cyclohexyl)-N'-methyl-ethane-1,2-diamine | [1] |

| CAS Number | 245487-33-6 | [1][2] |

| Molecular Formula | C9H20N2 | [1][2] |

| Molecular Weight | 156.27 g/mol | [1] |

| Synonyms | N1-cyclohexyl-N1-methyl-1,2-ethanediamine, N1-cyclohexyl-N1-methyl-ethane-1,2-diamine hydrochloride | [2] |

Physicochemical Properties (Predicted and from Analogues)

| Property | Predicted/Analog Value | Reference (for Analogue) |

| Boiling Point | 72-73 °C (at 12 Torr) for N-Ethyl-N-methylcyclohexanamine | [3] |

| Density | 0.85 ± 0.1 g/cm³ (Predicted) for N-Ethyl-N-methylcyclohexanamine | [3] |

| LogP | 2.27 (Predicted) for N-Ethyl-N-methylcyclohexanamine | [3] |

| Hydrogen Bond Donor Count | 2 (Predicted for title compound) | |

| Hydrogen Bond Acceptor Count | 2 (Predicted for title compound) |

Synthesis Methodology

A specific, validated synthesis protocol for this compound is not detailed in the reviewed literature. However, a highly plausible and common method for its synthesis would be reductive amination. This versatile reaction forms carbon-nitrogen bonds and is widely used in the synthesis of amines. A proposed experimental protocol, adapted from the synthesis of a similar secondary amine, is provided below.

Proposed Synthesis Workflow: Reductive Amination

Caption: Proposed workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established reductive amination procedures.

Materials:

-

Cyclohexanone

-

N-Methylethane-1,2-diamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 equivalent) and anhydrous dichloromethane.

-

Amine Addition: Add N-methylethane-1,2-diamine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to form the imine/enamine intermediate.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not available, its structure suggests key features that would be identifiable through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a complex multiplet in the aliphatic region for the cyclohexyl protons. A sharp singlet corresponding to the N-methyl protons would likely appear around 2.2-2.6 ppm. The protons of the ethylenediamine moiety would present as multiplets. The primary amine protons (NH₂) may appear as a broad singlet.

-

¹³C NMR: The carbons of the cyclohexane ring would appear in the 20-60 ppm range, with the carbon attached to the nitrogen being the most downfield. The N-methyl carbon would likely be observed around 30-40 ppm. The carbons of the ethylenediamine backbone would also be present in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic N-H stretching absorptions for the primary amine group as a pair of bands in the 3300-3500 cm⁻¹ region. C-H stretching of the cyclohexyl and ethyl groups would be observed around 2850-3000 cm⁻¹. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 156. A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, this could lead to several characteristic fragment ions.

Potential Biological Activity and Signaling Pathway

Direct studies on the biological effects of this compound are lacking. However, research on structurally related cyclohexyl ethylenediamine derivatives provides valuable insights into its potential pharmacological activities.

A study on (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters demonstrated significant cytotoxicity against various human leukemic cell lines.[4] The observed cell death was characterized as caspase-independent apoptosis.[4]

Proposed Signaling Pathway: Caspase-Independent Apoptosis

Based on the findings for related compounds, a plausible mechanism of action for this compound, should it possess similar cytotoxic properties, would involve the induction of caspase-independent apoptosis. This pathway is often initiated by mitochondrial dysfunction.

Caption: Proposed signaling pathway for caspase-independent apoptosis induced by cyclohexyl ethylenediamine derivatives.[4]

The study on the analogue compound showed that its cytotoxic effect was linked to an increase in superoxide production and depolarization of the mitochondrial membrane.[4] This mitochondrial dysfunction leads to the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, which in turn causes DNA fragmentation and ultimately, caspase-independent apoptosis.[4]

Conclusion

This compound represents a molecule of interest for which detailed characterization is still needed. Based on the chemistry of analogous compounds, a straightforward synthesis via reductive amination is feasible. The structural similarity to compounds with demonstrated cytotoxic activity against cancer cell lines suggests that this compound could be a valuable candidate for further investigation in drug discovery, particularly in the area of oncology. Future research should focus on its definitive synthesis, thorough spectroscopic characterization, and the evaluation of its biological activities to validate the potential pathways discussed in this guide.

References

"N-(2-aminoethyl)-N-methylcyclohexanamine" molecular weight

An In-depth Technical Guide to N-(2-aminoethyl)-N-methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This compound is a diamine compound featuring a cyclohexyl and an N-methylethylamine substituent. With the CAS Registry Number 245487-33-6, this molecule possesses potential applications in various fields of chemical synthesis and drug discovery.[1] This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential biological significance based on the activities of structurally related compounds.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C9H20N2 | [1] |

| Molecular Weight | 156.2685 g/mol | [1] |

| CAS Registry Number | 245487-33-6 | [1] |

| Synonyms | N1-cyclohexyl-n1-methyl-1,2-ethanediamine hydrochloride | [1] |

Synthesis and Purification

While specific literature on the synthesis of this compound is not extensively published, a plausible and efficient method is reductive amination. This common and versatile reaction in organic chemistry can be adapted from protocols for structurally similar secondary and tertiary amines.[2][3]

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reaction of N-methylcyclohexanamine with a protected aminoacetaldehyde, such as N-(2,2-dimethoxyethyl)amine, followed by reduction of the resulting imine intermediate. Alternatively, a direct reaction with 2-aminoacetaldehyde can be performed under reductive amination conditions. A more direct, proposed two-step synthesis starting from cyclohexanone is outlined below.

Caption: Proposed reductive amination workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure for the reductive amination synthesis of the target compound.

-

Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-methyl-N-(2-aminoethyl)amine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A multi-step purification protocol is recommended for achieving high purity.[4]

-

Acid-Base Extraction:

-

Dissolve the crude product in a suitable organic solvent like diethyl ether.

-

Extract with 1 M hydrochloric acid (HCl). The amine product will move to the aqueous layer.

-

Wash the aqueous layer with diethyl ether to remove non-basic impurities.

-

Basify the aqueous layer with a 2 M sodium hydroxide (NaOH) solution to a pH > 12.

-

Extract the product back into an organic solvent such as diethyl ether or DCM.

-

-

Column Chromatography:

-

For higher purity, the product can be further purified by column chromatography on silica gel or alumina. A gradient of ethyl acetate in hexanes with a small percentage of triethylamine can be used as the eluent.

-

-

Final Salt Formation (Optional):

-

For long-term storage and enhanced stability, the purified amine can be converted to its hydrochloride salt.

-

Dissolve the purified product in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt.

-

Collect the salt by filtration and wash with cold diethyl ether.

-

Potential Biological Activity and Applications

While there is no specific data on the biological activity of this compound, the cyclohexylamine scaffold is present in a variety of biologically active molecules.[5] Derivatives of cyclohexylamine have been reported to exhibit a range of activities, including antimicrobial, anticancer, and acetylcholinesterase inhibitory effects.[5] The presence of a flexible diamine chain could also allow for chelation with metal ions or interaction with various biological targets.

Caption: Potential areas of biological investigation for this compound.

The structural similarity to other N-substituted diamines suggests potential applications as a building block in the synthesis of more complex molecules with therapeutic potential. For instance, related N-(2-aminoethyl)amine derivatives have been explored as anticancer agents.[6] Further research is warranted to explore the biological activity profile of this specific compound.

Safety and Handling

Conclusion

This compound is a diamine with potential for further investigation in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical synthetic approach, and a framework for exploring its biological activities. The protocols and information presented herein are intended to facilitate future research and application of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]

- 3. N-Methylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]

Technical Guide to the Safety Data Sheet of N-(2-aminoethyl)-N-methylcyclohexanamine

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data for N-(2-aminoethyl)-N-methylcyclohexanamine, a compound of interest in various research and development applications. Due to the existence of multiple identifiers for this chemical, this guide addresses the safety information associated with its two primary CAS numbers: 14256-69-0 and 245487-33-6 .

Chemical Identification and Physical Properties

This compound is a diamine with a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol .[1] It is crucial for researchers to verify the specific CAS number of the material in use, as safety information may vary between different suppliers and batches.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C9H20N2 | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| CAS Number | 14256-69-0 or 245487-33-6 |

Further physical properties such as boiling point, melting point, and density are not consistently available across public safety data sheets and should be confirmed with the specific supplier's documentation.

Hazard Identification and Classification

Available safety data indicates that this compound is a hazardous substance requiring careful handling. The GHS classifications vary slightly depending on the CAS number and the data source.

For CAS Number 14256-69-0:

This substance is generally classified as being harmful if swallowed and capable of causing severe skin and eye damage.

-

Hazard Statements:

For CAS Number 245487-33-6:

Table 2: GHS Hazard Summary

| CAS Number | Hazard Class | Hazard Statement |

| 14256-69-0 | Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[2] | |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation | |

| 245487-33-6 | Irritant | Not fully specified |

Experimental Protocols and Toxicological Data

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are based on standardized testing methodologies (e.g., OECD guidelines), but the specific results (e.g., LD50, LC50 values) are not consistently reported. Researchers should consult the supplier of their specific material for detailed toxicological data.

Handling, Storage, and First Aid

4.1. Handling and Personal Protective Equipment (PPE)

Due to the corrosive and irritant nature of this chemical, stringent safety protocols must be followed.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing are required.

-

Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

-

4.2. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

4.3. First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Logical Workflow for Hazard Assessment and Control

The following diagram illustrates a logical workflow for researchers handling this compound, from initial hazard identification to the implementation of control measures.

Caption: Hazard Identification and Control Workflow.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for disposal. Do not allow the chemical to enter drains or waterways. For large spills, contact emergency services.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data. It is not a substitute for a thorough review of the supplier-specific Safety Data Sheet (SDS) for the exact material being used. Researchers are solely responsible for conducting a comprehensive risk assessment and implementing appropriate safety measures for their specific experimental conditions.

References

An In-depth Technical Guide to the Spectral Analysis of N-(2-aminoethyl)-N-methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine containing a cyclohexyl group, a methyl group, and an aminoethyl group attached to a tertiary amine. Its structure suggests potential applications as a building block in pharmaceutical synthesis and as a chelating agent. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of similar structures and general principles of spectroscopy.[2][3][4]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.8 - 2.6 | t | 2H | -N-CH₂ -CH₂-NH₂ |

| ~2.6 - 2.4 | t | 2H | -N-CH₂-CH₂ -NH₂ |

| ~2.3 - 2.1 | s | 3H | -N-CH₃ |

| ~2.5 - 2.3 | m | 1H | Cyclohexyl-CH -N |

| ~1.8 - 1.0 | m | 10H | Cyclohexyl-CH₂ |

| (variable) | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~60 - 55 | Cyclohexyl-C -N |

| ~58 - 53 | -N-C H₂-CH₂-NH₂ |

| ~42 - 38 | -N-CH₂-C H₂-NH₂ |

| ~40 - 35 | -N-C H₃ |

| ~33 - 28 | Cyclohexyl-C H₂ (adjacent to CH-N) |

| ~26 - 24 | Other Cyclohexyl-C H₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| ~2930, ~2855 | Strong | C-H stretch (aliphatic) |

| ~1650 - 1580 | Medium | N-H bend (scissoring) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1100 - 1000 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity | Assignment |

| 156 | Low | [M]⁺ (Molecular Ion) |

| 113 | High | [M - CH₂CH₂NH₂]⁺ |

| 98 | Medium | [Cyclohexyl-N(CH₃)CH₂]⁺ |

| 84 | Medium | [Cyclohexyl-N(CH₃)]⁺ |

| 58 | High | [CH₃-N-CH₂CH₂]⁺ |

| 44 | High | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Alternatively, if the sample is a solid salt (e.g., hydrochloride), a small amount of the solid can be pressed firmly onto the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Data Acquisition (Electron Ionization - EI):

-

Inject the sample solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum. The nitrogen rule in mass spectrometry suggests that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[2]

-

Visualizations

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted Mass Spectrometry Fragmentation.

References

Technical Guide: Physicochemical Properties of N-(2-aminoethyl)-N-methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of the chemical compound N-(2-aminoethyl)-N-methylcyclohexanamine. A thorough search of publicly available chemical databases and scientific literature reveals a notable absence of experimentally determined or computationally predicted physical property data for this specific molecule. This guide presents the foundational molecular information that has been identified and provides a comprehensive framework of generalized experimental protocols for the determination of key physical properties, including boiling point, melting point, density, and solubility. Furthermore, a logical workflow is presented to guide researchers in the systematic characterization of this and other novel amine compounds. While quantitative data for the target compound is unavailable, information on structurally related molecules is provided for qualitative comparison.

Introduction

This compound is a diamine featuring a cyclohexyl group, a tertiary amine, and a primary amine, connected by an ethyl bridge. Its structural characteristics suggest potential applications as a building block in organic synthesis, a ligand in coordination chemistry, or as a precursor for pharmacologically active molecules. A comprehensive understanding of its physical properties is a prerequisite for its effective use in any of these contexts, informing decisions on reaction conditions, purification methods, formulation, and storage.

This document serves as a foundational resource for researchers initiating work with this compound. In the absence of specific data, this guide provides the necessary theoretical and practical framework to enable the experimental determination of its core physicochemical properties.

Core Molecular Information

While specific physical properties are not documented, the fundamental molecular identifiers for this compound have been established.[1] This information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H20N2 | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| CAS Number | 245487-33-6 | [1] |

Qualitative Assessment of Expected Physical Properties

Based on the properties of structurally analogous compounds, such as N-methylcyclohexanamine and other N,N-disubstituted ethylenediamines, we can infer a qualitative expectation of the physical properties of this compound.

-

Boiling Point: The presence of two amine groups, particularly the primary amine, allows for hydrogen bonding, which would suggest a relatively high boiling point, likely above 200 °C at atmospheric pressure.

-

Melting Point: The melting point will be influenced by the molecule's ability to pack into a crystal lattice. The combination of the bulky cyclohexyl group and the flexible ethylenediamine chain may result in a low melting point, and it is possible the compound exists as a liquid at room temperature.

-

Density: As a liquid, its density is expected to be slightly less than that of water, likely in the range of 0.85 to 0.95 g/mL.

-

Solubility: The presence of two polar amine groups suggests that this compound will be soluble in polar organic solvents and is likely to have some solubility in water. The nonpolar cyclohexyl group will influence its solubility in nonpolar solvents.

Experimental Protocols for Physical Property Determination

The following section details the generalized experimental protocols for determining the primary physical properties of a novel amine compound like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a novel compound, it is crucial to perform this measurement on a small scale.

Methodology: Thiele Tube Method

-

Sample Preparation: A small sample (a few microliters) of the purified liquid is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the liquid in the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops, and the liquid begins to be drawn back into the capillary tube.

-

Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, and the observed boiling point can be corrected to the normal boiling point (at 1 atm) using a nomograph or appropriate equations if necessary.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Density Determination

The density of a liquid is its mass per unit volume.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A pycnometer (a small glass flask of a known volume) is cleaned, dried, and weighed accurately.

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

Weighing: The filled pycnometer is weighed.

-

Calibration: The process is repeated with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

Calculation: The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment is often the first step.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents of varying polarity should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The mixtures are agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

-

pH Effect (for aqueous solubility): For solubility in water, the pH can be adjusted with dilute acid (e.g., 1 M HCl) and dilute base (e.g., 1 M NaOH) to observe the solubility of the protonated and free base forms of the amine.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a novel amine compound.

Conclusion

While specific experimental or predicted physical property data for this compound is not currently available in the public domain, this guide provides the necessary foundational knowledge and experimental framework for its determination. The provided protocols for boiling point, melting point, density, and solubility are standard methods applicable to this class of compound. The logical workflow presented offers a systematic approach to the characterization of this and other novel molecules. The successful experimental determination of these properties will be a valuable contribution to the chemical literature and will enable the further development and application of this compound in various scientific and industrial fields.

References

A Technical Guide to the Solubility of N-(2-aminoethyl)-N-methylcyclohexanamine

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-aminoethyl)-N-methylcyclohexanamine, tailored for researchers, scientists, and professionals in drug development. This document summarizes expected solubility based on the physicochemical properties of the compound and outlines detailed experimental protocols for its empirical determination.

Core Compound Information

This compound is a substituted diamine with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol .[1] Its structure, featuring a cyclohexyl group, a methyl group, and an aminoethyl group attached to a tertiary amine, influences its solubility profile. The presence of two nitrogen atoms with lone pairs of electrons allows for hydrogen bonding and protonation, which are key determinants of its solubility in various media.

Predicted Solubility Profile

A summary of the predicted solubility in various solvent classes is presented in the table below.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly Soluble to Insoluble | The molecule's carbon count (C9) suggests limited aqueous solubility.[2][3] However, the two amine groups can engage in hydrogen bonding with water, potentially affording some degree of solubility. |

| Polar Organic Solvents (e.g., Ethanol, Methanol) | Soluble | Amines are generally soluble in polar organic solvents.[3][4] The alkyl groups of the molecule are compatible with the alkyl chains of alcohols, while the amine groups can interact with the hydroxyl groups. |

| Nonpolar Organic Solvents (e.g., Diethyl Ether, Dichloromethane) | Soluble | The cyclohexyl and methyl groups contribute to the nonpolar character of the molecule, promoting solubility in nonpolar organic solvents.[3] |

| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic amine groups will be protonated in an acidic solution to form water-soluble ammonium salts.[2][3][5] This is a characteristic property of most amines. |

| Aqueous Base (e.g., 5% NaOH) | Insoluble | In a basic solution, the amine groups will remain in their free base form, which has limited water solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires empirical testing. The following are detailed methodologies for qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Distilled water

-

Ethanol

-

Methanol

-

Diethyl ether

-

Dichloromethane

-

5% (w/v) Hydrochloric acid (HCl)

-

5% (w/v) Sodium hydroxide (NaOH)

-

pH paper

Procedure:

-

Add approximately 0.1 g of this compound to a clean, dry test tube.

-

Add 3 mL of the desired solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the compound dissolves completely, it is considered soluble. If any solid remains, it is sparingly soluble or insoluble.

-

For aqueous solutions, test the pH with pH paper. A basic pH in water is indicative of an amine.[5]

-

Repeat the procedure for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Solvent of interest

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in a constant temperature shaker bath.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the bath for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution as necessary to fall within the concentration range of the standard curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Visualizing Methodologies and Concepts

To further elucidate the experimental and theoretical aspects of solubility, the following diagrams are provided.

Caption: Workflow for Determining Amine Solubility.

Caption: Factors Influencing Amine Solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently published, a strong predictive understanding of its solubility can be derived from its molecular structure and the established behavior of similar amines. It is anticipated to be soluble in organic solvents and aqueous acidic solutions, with limited solubility in water and aqueous basic solutions. The experimental protocols provided in this guide offer a robust framework for the empirical determination of its solubility profile, which is a critical parameter in the development of new chemical entities for pharmaceutical and other applications.

References

An In-depth Technical Guide to the Reactivity of N-(2-aminoethyl)-N-methylcyclohexanamine

Notice of Limited Data Availability: A comprehensive literature search for "N-(2-aminoethyl)-N-methylcyclohexanamine" (CAS No. 245487-33-6) reveals a significant scarcity of published data. While basic identifiers are available, in-depth studies detailing its specific reactivity, comprehensive experimental protocols, and biological activity are not readily found in publicly accessible scientific databases. Much of the available information pertains to the related, but structurally different, compound N-methylcyclohexylamine.

This guide, therefore, will proceed by outlining the fundamental chemical properties of this compound based on its structure. It will then extrapolate its expected reactivity from the well-documented chemistry of its constituent functional groups: a secondary amine and a primary amine. This theoretical framework will be supplemented with available data where possible.

Core Chemical Properties

This compound is a diamine featuring a cyclohexyl group attached to a nitrogen atom, which is also bonded to a methyl group and an aminoethyl group. This structure imparts both steric bulk from the cyclohexyl ring and two points of basicity and nucleophilicity from the nitrogen atoms.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 245487-33-6 | ChemWhat[1] |

| Molecular Formula | C₉H₂₀N₂ | ChemWhat[1] |

| Molecular Weight | 156.27 g/mol | ChemWhat[1] |

| IUPAC Name | N1-cyclohexyl-N1-methyl-ethane-1,2-diamine | ChemWhat[1] |

Predicted Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the presence of both a secondary and a primary amine. The lone pairs of electrons on the nitrogen atoms make them basic and nucleophilic.

Basicity

Both amine groups can act as bases by accepting protons. The secondary amine is expected to be slightly more basic than the primary amine due to the electron-donating effect of the alkyl groups (cyclohexyl and methyl). As with other amines, it will react with acids in exothermic reactions to form ammonium salts.[2]

Nucleophilicity

The nitrogen atoms are strong nucleophiles and are expected to participate in a variety of substitution and addition reactions.

-

Alkylation: Reaction with alkyl halides will lead to the formation of quaternary ammonium salts. The reaction can occur at either the primary or secondary amine, with the relative reactivity being influenced by steric hindrance.

-

Acylation: Reaction with acid chlorides or anhydrides will form amides. This is a common reaction for primary and secondary amines.[3]

-

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction. The secondary amine can react with aldehydes and ketones to form enamines.

The general workflow for a typical nucleophilic substitution reaction involving an amine is depicted below.

Caption: Generalized experimental workflow for amine reactions.

Potential Synthesis Routes

While specific synthesis protocols for this compound are not detailed in the available literature, a plausible synthetic pathway can be proposed based on standard organic chemistry reactions. One potential route is the reductive amination of cyclohexanone.

Caption: A possible multi-step synthesis pathway.

Spectroscopic Characterization

Although specific spectra for this compound are not available, the expected spectroscopic features can be predicted.

-

¹H NMR: Signals corresponding to the protons on the cyclohexyl ring would appear in the upfield region. A singlet corresponding to the N-methyl protons would likely be observed around 2.2-2.6 ppm.[4] The protons on the ethyl bridge would show characteristic multiplets. The N-H protons of the primary amine would likely appear as a broad singlet.

-

¹³C NMR: The carbons of the cyclohexyl ring would have distinct signals, with the carbon attached to the nitrogen being deshielded and appearing further downfield.[4] The N-methyl carbon and the carbons of the ethyl bridge would also have characteristic chemical shifts.

-

IR Spectroscopy: The presence of the primary amine would be indicated by a pair of N-H stretching bands around 3300-3500 cm⁻¹. The secondary amine would show a single N-H stretch in the same region, which may be obscured. C-H stretching bands from the alkyl groups would be observed below 3000 cm⁻¹.

-

Mass Spectrometry: According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the molecular weight of 156 for C₉H₂₀N₂.[4] The molecule would be expected to undergo characteristic alpha-cleavage next to the nitrogen atoms, leading to fragment ions.[4]

Biological Activity and Drug Development Potential

There is no specific information in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, cyclohexylamine derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and antiproliferative effects.[5] Any potential biological activity of the target molecule would need to be determined through experimental screening.

Conclusion

This compound is a diamine with predicted reactivity characteristic of primary and secondary amines. While a detailed, data-rich profile of this specific molecule is absent from the current scientific literature, its chemical behavior can be inferred from fundamental principles of organic chemistry. Further experimental investigation is required to fully elucidate its reactivity, synthetic protocols, and potential applications in research and drug development.

References

Unveiling the Potential of N-(2-aminoethyl)-N-methylcyclohexanamine: A Technical Primer for Researchers

Abstract

N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine featuring a cyclohexane backbone, a tertiary amine, and a primary amine. While extensive peer-reviewed literature detailing specific biological activities or end-product applications of this particular molecule is limited, its structural motifs strongly suggest its utility as a versatile building block in synthetic and medicinal chemistry. This technical guide will explore the potential applications of this compound as a chemical intermediate, providing hypothetical synthetic pathways and experimental considerations based on the known reactivity of its functional groups.

Introduction: A Molecule of Synthetic Potential

This compound (CAS: 14256-69-0 for the free base; 245487-33-6 for the hydrochloride salt) is a chemical entity primarily available through fine chemical suppliers as a research chemical. Its molecular structure, possessing both a reactive primary amine and a tertiary amine, coupled with a lipophilic cyclohexyl group, makes it an attractive starting material for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This document serves to outline the hypothetical utility of this compound, drawing parallels from the established chemistry of similar N-alkylated cyclohexylamine and ethylenediamine scaffolds.

Physicochemical Properties and Handling

While detailed experimental data for this compound is not widely published, its structural components allow for the inference of key properties.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₉H₂₀N₂ | Based on its chemical structure. |

| Molecular Weight | 156.27 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a liquid at room temperature | Similar small amines are typically liquids. |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | The cyclohexyl group imparts hydrophobicity, while the amine groups can engage in hydrogen bonding. |

| Reactivity | The primary amine is a good nucleophile and can undergo a variety of reactions. The tertiary amine can act as a base or be quaternized. | Standard reactivity of primary and tertiary amines. |

| Handling Precautions | Assumed to be an irritant and potentially corrosive. Standard personal protective equipment (PPE) should be used. | Amines are often irritants. Refer to the supplier's Safety Data Sheet (SDS) for specific handling information. |

Potential Applications in Chemical Synthesis: A Hypothetical Exploration

The primary value of this compound lies in its potential as a scaffold for building more complex molecules. The presence of two distinct amine functionalities allows for selective or sequential reactions.

Synthesis of Novel Amides and Sulfonamides

The primary amine of this compound can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, reaction with sulfonyl chlorides will yield sulfonamides. These reactions can be used to append a wide variety of functional groups to the core structure, enabling the exploration of structure-activity relationships (SAR) in a drug discovery context.

Hypothetical Experimental Protocol: Synthesis of a Benzamide Derivative

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (1.1 equivalents) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired benzamide derivative.

Reductive Amination

The primary amine can also undergo reductive amination with aldehydes or ketones to introduce further alkyl substituents. This reaction is a powerful tool for generating libraries of compounds with diverse side chains.

Utilization of the Tertiary Amine

The tertiary amine can serve as an anchor point for quaternization, leading to the formation of quaternary ammonium salts. These charged molecules could have applications as phase-transfer catalysts or possess biological activities such as antimicrobial properties.

Logical Workflow for a Hypothetical Drug Discovery Program

The following diagram illustrates a potential workflow for utilizing this compound as a building block in a hypothetical kinase inhibitor discovery program.

Caption: Hypothetical workflow for drug discovery using the target scaffold.

Potential Signaling Pathway Interaction (Hypothetical)

Given the prevalence of amine-containing molecules in pharmacology, derivatives of this compound could potentially interact with a variety of biological targets. For instance, if appropriately functionalized, they could act as ligands for G-protein coupled receptors (GPCRs) or as inhibitors of enzymes such as kinases or proteases. The cyclohexyl group could provide a lipophilic anchor into a hydrophobic binding pocket, while the amide or sulfonamide linkage could form key hydrogen bonds with the target protein.

Caption: Potential interaction of a derivative with a cellular signaling pathway.

Conclusion

This compound represents a chemical tool with considerable potential for the synthesis of novel and diverse molecular entities. While direct applications are not yet widely documented, its structural features provide a strong rationale for its use as a versatile building block in medicinal chemistry and drug discovery. The hypothetical workflows and synthetic strategies outlined in this guide are intended to stimulate further investigation into the utility of this and similar scaffolds. Researchers are encouraged to explore the derivatization of this compound to unlock its full potential in the development of new chemical probes and therapeutic agents.

Chiral Diamine Ligands: A Technical Guide to Asymmetric Synthesis

Introduction

Chiral diamine ligands have emerged as a cornerstone in the field of asymmetric synthesis, enabling the stereoselective creation of complex molecules with high enantiopurity. Their prevalence in modern chemistry, particularly in the pharmaceutical and fine chemical industries, stems from their modular nature, strong coordination to a variety of metals, and their ability to form well-defined, sterically constrained chiral environments around a catalytic center. This technical guide provides an in-depth overview of the core principles, applications, and experimental methodologies associated with the use of chiral diamine ligands in asymmetric catalysis, tailored for researchers, scientists, and professionals in drug development.

Core Concepts and Ligand Scaffolds

The efficacy of chiral diamine ligands is rooted in their C₂-symmetric backbone, which simplifies the diastereomeric transition states in a catalytic cycle, leading to higher enantioselectivity.[1] The steric and electronic properties of these ligands can be finely tuned through modifications of the diamine backbone and the substituents on the nitrogen atoms.[1]

Several "privileged" chiral diamine scaffolds have been developed and are widely utilized:

-

DPEN (1,2-Diphenylethylenediamine): A versatile and commonly used ligand, available in both (R,R) and (S,S) enantiomers. Its derivatives, particularly N-sulfonated versions like TsDPEN, are highly effective in various catalytic reactions.

-

DACH (1,2-Diaminocyclohexane): Featuring a more rigid cyclohexane backbone, DACH and its derivatives provide a different steric environment compared to DPEN, which can be advantageous for specific transformations.

-

BINAM (2,2'-Diamino-1,1'-binaphthyl): This ligand possesses axial chirality and is a key component in the synthesis of other important chiral ligands and catalysts.[2]

The introduction of N-monosulfonated diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), by Noyori and his colleagues was a significant breakthrough.[1] This modification introduced a "metal-ligand bifunctional catalysis" mechanism, where the N-H group of the ligand actively participates in the catalytic cycle, enhancing both activity and enantioselectivity.[1]

Key Applications in Asymmetric Synthesis

Chiral diamine ligands are instrumental in a wide array of enantioselective transformations. The following sections detail some of the most significant applications, complete with quantitative data and experimental protocols.

Asymmetric Hydrogenation and Transfer Hydrogenation

The reduction of prochiral ketones and imines to chiral alcohols and amines is one of the most powerful applications of chiral diamine ligands. Ruthenium, rhodium, and iridium complexes with ligands such as TsDPEN are highly efficient catalysts for these transformations.[3][4]

Asymmetric Transfer Hydrogenation of Ketones:

A prominent example is the asymmetric transfer hydrogenation of aromatic ketones, catalyzed by Ru(II) complexes of N-sulfonylated diamines.[3] A formic acid/triethylamine mixture or isopropanol often serves as the hydrogen source.[1]

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ru-(+)-DPEN Derivatives

| Entry | Ligand | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | (+)-DPEN | [RuCl₂(p-cymene)]₂/(+)-DPEN | i-PrOH | 95 | 85 (R) |

| 2 | (+)-TsDPEN | [RuCl₂(p-cymene)]₂/(+)-TsDPEN | HCOOH/NEt₃ | 99 | 98 (R) |

| 3 | (+)-MsDPEN | [RuCl₂(p-cymene)]₂/(+)-MsDPEN | HCOOH/NEt₃ | 98 | 97 (R) |

Data compiled from representative literature.

Asymmetric Transfer Hydrogenation of Imines:

The enantioselective reduction of imines provides a direct route to chiral amines, which are valuable building blocks in pharmaceutical synthesis. Rhodium and Ruthenium complexes with TsDPEN have demonstrated excellent performance in this reaction.

Table 2: Asymmetric Transfer Hydrogenation of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

| Entry | Catalyst | H-Source | Solvent | Yield (%) | ee (%) |

| 1 | [Rh(Cp*)Cl₂]₂/(1S,2S)-TsDPEN | HCOONa | H₂O/MeOH | 97 | 95 (R) |

| 2 | [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | HCOOH/NEt₃ | CH₃CN | 98 | 96 (S) |

Data compiled from representative literature.[5]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using Ru-TsDPEN

-

Catalyst Preparation (in situ): In a Schlenk flask under an argon atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) are dissolved in a 5:2 mixture of formic acid and triethylamine (1 mL). The solution is stirred at room temperature for 30 minutes.

-

Reaction: Acetophenone (1 mmol) is added to the catalyst solution.

-

Reaction Monitoring: The reaction mixture is stirred at 28 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[6]

Reaction Mechanism: Asymmetric Transfer Hydrogenation

The catalytic cycle of asymmetric transfer hydrogenation with a Ru-TsDPEN catalyst involves a metal-ligand bifunctional mechanism.

Asymmetric Michael Addition

Chiral diamine ligands, both in metal complexes and as organocatalysts, are effective in promoting the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds.

Ni(II)-Diamine Catalyzed Michael Addition:

Nickel(II) complexes of chiral diamines, such as (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine, catalyze the addition of 1,3-dicarbonyl compounds to nitroalkenes with high enantioselectivity.[7]

Table 3: Enantioselective Michael Addition of Diethyl Malonate to β-Nitrostyrene

| Entry | Catalyst | Base | Solvent | Yield (%) | ee (%) |

| 1 | Ni(OAc)₂/(S,S)-DPEN | - | THF | 85 | 88 |

| 2 | NiBr₂[(R,R)-N,N'-dibenzyl-DACH]₂ | - | THF | 95 | 92 |

Data compiled from representative literature.[7]

Experimental Protocol: Ni(II)-Catalyzed Michael Addition

-

Catalyst Preparation: In a dry flask under an inert atmosphere, NiBr₂ (0.05 mmol) and (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine (0.1 mmol) are stirred in THF (1 mL) for 1 hour.

-

Reaction: To the catalyst solution, β-nitrostyrene (1 mmol) and diethyl malonate (1.2 mmol) are added.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure.

-

Purification and Analysis: The residue is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC.[7]

Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful C-C bond-forming reaction to synthesize chiral β-nitro alcohols. Copper(II) complexes with chiral diamine ligands have proven to be highly effective catalysts for this transformation.[8][9]

Table 4: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

| Entry | Ligand | Metal Salt | Solvent | Yield (%) | ee (%) |

| 1 | (R,R)-DPEN derivative | Cu(OAc)₂ | n-PrOH | 94 | 97 |